molecular formula C11H12F3N B13054355 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13054355
M. Wt: 215.21 g/mol
InChI Key: ZCGLVZZRVFOKHO-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound featuring a trifluoromethyl group attached to a tetrahydronaphthalen-1-amine structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. This interaction can lead to the modulation of various cellular processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural configuration, which combines the properties of the trifluoromethyl group with the tetrahydronaphthalen-1-amine scaffold. This combination results in distinct chemical and biological properties that differentiate it from other trifluoromethylated compounds .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2

InChI Key

ZCGLVZZRVFOKHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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